
2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of phenoxy, thiazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core thiazole structure. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The phenoxy group is introduced via a nucleophilic substitution reaction, where a tert-butylphenol reacts with an appropriate leaving group. The sulfonyl group is added through a sulfonation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and thiazole groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonyl group can form strong interactions with protein targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-TERT-BUTYLPHENOXY)N-(5-((4-METHYLPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-(2-TERT-BUTYLPHENOXY)N-(5-((4-CHLOROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
2-(2-TERT-BUTYLPHENOXY)N-(5-((4-NITROPHENYL)SULFONYL)-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-21(2,3)16-6-4-5-7-17(16)30-13-18(25)23-20-22-12-19(31-20)32(28,29)15-10-8-14(9-11-15)24(26)27/h4-12H,13H2,1-3H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIBRRJWGMRSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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